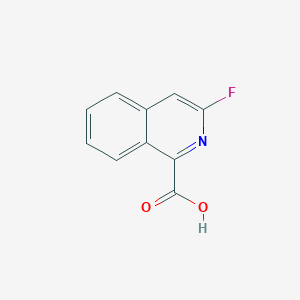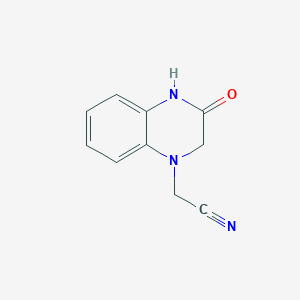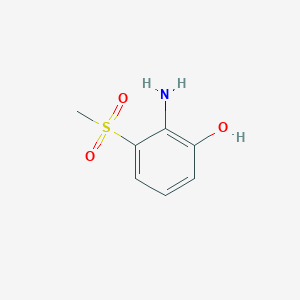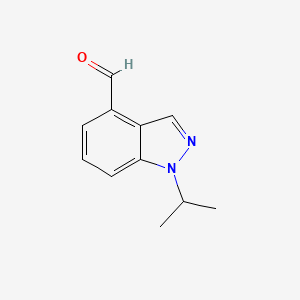
3-Fluoroisoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6FNO2 and a molecular weight of 191.16 g/mol It is a derivative of isoquinoline, where a fluorine atom is substituted at the third position and a carboxylic acid group is attached to the first position of the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Fluoroisoquinoline-1-carboxylic acid can be synthesized from 3-fluoroisoquinoline-1-carbonitrile . The general synthetic route involves the hydrolysis of the nitrile group to form the carboxylic acid. The reaction conditions typically include the use of acidic or basic hydrolysis agents under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis on a larger scale would likely involve optimization of the hydrolysis process to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Fluoroisoquinoline-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 3-fluoroisoquinoline-1-carboxylic acid involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules. This can lead to the modulation of enzyme activity, receptor interactions, and other biochemical processes. The specific pathways and targets depend on the context of its application, such as in drug development or biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline-1-carboxylic acid: Lacks the fluorine atom, which can result in different chemical and biological properties.
3-Chloroisoquinoline-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
3-Bromoisoquinoline-1-carboxylic acid:
Uniqueness
3-Fluoroisoquinoline-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, reactivity, and interactions with biological targets, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1179148-90-3 |
|---|---|
Molekularformel |
C10H6FNO2 |
Molekulargewicht |
191.16 g/mol |
IUPAC-Name |
3-fluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2/c11-8-5-6-3-1-2-4-7(6)9(12-8)10(13)14/h1-5H,(H,13,14) |
InChI-Schlüssel |
USHNXHNIVWSXTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N=C2C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid](/img/structure/B11905933.png)


![6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11905957.png)




![N-{[Ethenyl(dimethyl)silyl]methyl}aniline](/img/structure/B11905989.png)
